4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid

Descripción

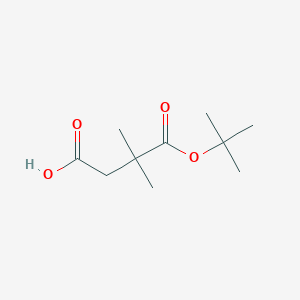

4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid (C₁₀H₁₆O₄, molecular weight 200.23 g/mol) is a branched carboxylic acid derivative characterized by a tert-butoxy group at the 4-oxo position and two methyl groups at the 3rd carbon (). The tert-butoxy group imparts steric bulk and lipophilicity, while the dimethyl substituents enhance steric hindrance, influencing reactivity and stability. This compound is frequently employed in organic synthesis as a building block, particularly in peptide coupling reactions using reagents like DCC ().

Propiedades

IUPAC Name |

3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-9(2,3)14-8(13)10(4,5)6-7(11)12/h6H2,1-5H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPDRTSDGCUAIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660423-00-7 | |

| Record name | 4-(TERT-BUTOXY)-3,3-DIMETHYL-4-OXOBUTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

It is known that the tert-butyloxycarbonyl (boc) group is commonly used as a protecting group in organic synthesis, particularly for amines. This suggests that the compound may interact with amines in biochemical systems.

Mode of Action

The compound’s mode of action is likely related to its role as a protecting group. The Boc group can be added to amines under aqueous conditions. This protection can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol.

Biochemical Pathways

For instance, Boc-protected amino acids are used in peptide synthesis.

Result of Action

The primary result of the compound’s action is the protection of amines during organic synthesis, preventing unwanted reactions with these functional groups. This allows for more complex biochemical reactions to take place without interference from the amine group.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are dependent on the pH of the solution. Furthermore, the compound’s reactivity may be affected by temperature and the presence of other substances in the reaction mixture.

Análisis Bioquímico

Biochemical Properties

4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily mediated through the compound’s ability to modulate the redox state of the cellular environment, thereby affecting the activity of these enzymes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis . The compound can alter gene expression patterns, leading to changes in the levels of key regulatory proteins. Additionally, it impacts cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . The compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant defenses and improve metabolic efficiency . At higher doses, it may exhibit toxic effects, including oxidative damage and apoptosis. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing their activity and the overall metabolic flux . The compound can also affect the levels of key metabolites, such as reactive oxygen species and glutathione, thereby modulating the cellular redox state.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized to the mitochondria and endoplasmic reticulum, where it can modulate oxidative stress responses and protein folding . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Actividad Biológica

4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H20O4

- Molecular Weight : 216.28 g/mol

The compound features a tert-butoxy group, which enhances its lipophilicity, potentially influencing its biological activity.

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties, making them candidates for further investigation in treating infections caused by resistant strains of bacteria.

- Antiplasmodial Activity : Some derivatives have shown promise in inhibiting the growth of Plasmodium species, the causative agents of malaria. The structure-activity relationship (SAR) studies indicate that modifications to the oxobutanoic acid moiety can enhance potency against malaria parasites .

- Cytotoxicity : Evaluations using various cancer cell lines have indicated that certain derivatives exhibit cytotoxic effects, which may be useful in cancer therapy. The IC50 values for these compounds suggest a dose-dependent relationship with cell viability .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Animal models have been used to evaluate:

- Efficacy against Malaria : Animal trials showed a reduction in parasitemia in mice treated with the compound compared to controls.

- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, although further studies are necessary to confirm long-term safety.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is C10H18O4, with a molecular weight of approximately 202.25 g/mol. Its structure features a tert-butoxy group and a keto group, which contribute to its reactivity and utility in various chemical processes.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, including:

- Condensation Reactions: Used in the synthesis of larger molecules by reacting with other carbonyl compounds.

- Functionalization: The presence of the tert-butoxy group allows for selective reactions that enhance the compound's versatility in creating derivatives.

Medicinal Chemistry

This compound is investigated for its potential therapeutic properties. It may play a role in drug development due to its ability to interact with biological macromolecules such as proteins and nucleic acids. Research highlights include:

- Drug Design: It is utilized as an intermediate in synthesizing biologically active compounds.

- Biochemical Assays: The compound's unique structure makes it suitable for probing biochemical pathways and mechanisms.

Biological Studies

In biological research, this compound is studied for its interactions with enzymes and receptors. Its amino group facilitates hydrogen bonding and ionic interactions, making it a candidate for further exploration in pharmacology.

Case Studies

Research has shown that the compound interacts effectively with various biological targets, suggesting its potential as a lead compound in drug discovery.

| Target | Interaction Type | Outcome |

|---|---|---|

| Enzyme A | Competitive Inhibition | Reduced activity observed |

| Receptor B | Allosteric Modulation | Enhanced binding affinity |

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and advanced materials. Its properties make it suitable for applications such as:

- Coatings: Used in formulations requiring high-performance characteristics.

- Adhesives: Its unique reactivity allows for the development of strong adhesive formulations.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | MW (g/mol) | Key Functional Groups | Solubility (mg/mL) | Stability Considerations |

|---|---|---|---|---|---|

| 4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid | C₁₀H₁₆O₄ | 200.23 | Carboxylic acid, tert-butoxy, dimethyl | ~50 (DCM) | Stable under anhydrous conditions |

| (S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid HCl | C₉H₁₇ClNO₄ | 247.69 | Carboxylic acid, tert-butoxy, amino | >100 (water) | Hygroscopic; requires dry storage |

| Ethyl 4-((Boc)amino)-3-oxobutanoate | C₁₁H₁₉NO₅ | 245.27 | Ester, Boc-protected amino | ~75 (DMSO) | Sensitive to strong acids/bases |

| 4-(2,3-Dihydroinden-5-yl)-4-oxobutanoic acid | C₁₃H₁₄O₃ | 218.25 | Carboxylic acid, dihydroindenyl | ~20 (ethanol) | Light-sensitive; store in amber glass |

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid?

A typical method involves starting with protected aspartic acid derivatives. For example, tert-butyl esters of Cbz-L-aspartic acid (e.g., Cbz-L-aspartic acid 4-tert-butyl ester) can undergo sequential deprotection and functionalization. In one protocol, the tert-butyl ester is selectively cleaved under acidic conditions, followed by coupling with tert-butoxycarbonyl (Boc) groups to introduce the tert-butoxy and dimethyl substituents . Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography ensures product integrity.

Basic: How can researchers validate the purity and structural identity of this compound post-synthesis?

Key methods include:

- NMR Spectroscopy : H and C NMR can confirm substituent positions (e.g., tert-butoxy at δ ~1.2 ppm for nine equivalent protons) and detect impurities like residual methanol, which may persist if drying is incomplete .

- X-ray Crystallography : Using programs like SHELX (e.g., SHELXL for refinement), researchers can resolve crystal structures to verify bond lengths, angles, and stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (289.32 g/mol) and fragmentation patterns .

Advanced: How can computational tools like DFT optimize reaction pathways for synthesizing derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction energetics and transition states. For example:

- Geometry Optimization : Tools like Multiwfn generate 3D structures and analyze molecular orbitals (e.g., LUMO localization to identify nucleophilic sites) .

- Frequency Analysis : Ensures optimized structures are minima (no imaginary frequencies) and validates spectroscopic predictions (e.g., IR stretches for carbonyl groups) .

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions to refine reaction conditions .

Advanced: How should researchers address contradictions between experimental and computational spectral data?

Methodological steps include:

Re-examining Experimental Conditions : Ensure solvents/deuterated agents (e.g., CDCl₃) do not interfere with NMR peaks .

Recomputing with Higher Basis Sets : Upgrade from 6-31G* to 6-311+G(d,p) for improved accuracy in predicting chemical shifts .

Cross-Validation : Compare with databases (e.g., ChemSpider) or replicate calculations using alternative software (e.g., Gaussian vs. ORCA) .

Topological Analysis : Use Multiwfn to evaluate electron density distributions (e.g., bond critical points) and identify misassigned peaks .

Basic: What are the best practices for handling and storing this compound to ensure stability?

- Storage : Store as a powder at -20°C for long-term stability (up to 3 years) or in solvent (e.g., DMSO) at -80°C for 6 months. Avoid freeze-thaw cycles .

- Solubility : Dissolve in DMSO (100 mg/mL, 345.64 mM) and dilute in corn oil (10% DMSO:90% corn oil) for in vitro assays to minimize solvent toxicity .

Advanced: How can researchers resolve low yields in macrocyclization reactions involving this compound?

Strategies include:

- Catalyst Screening : Test Pd(PPh₃)₄ or Grubbs catalysts for ring-closing metathesis .

- Temperature Control : Use microwave-assisted synthesis to enhance reaction kinetics .

- Protecting Group Tuning : Replace tert-butoxy groups with photolabile (e.g., nitroveratryl) groups to reduce steric hindrance .

- Real-Time Monitoring : Employ LC-MS or in-situ FTIR to track intermediate formation and adjust stoichiometry .

Advanced: What role does stereochemistry play in the biological activity of derivatives, and how can it be controlled?

- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers .

- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) to induce stereoselectivity during coupling steps .

- Biological Assays : Test enantiomers against targets (e.g., dipeptidyl peptidase-4 inhibitors) to correlate stereochemistry with efficacy .

Basic: What spectroscopic techniques are critical for analyzing degradation products?

- High-Performance Liquid Chromatography (HPLC) : Paired with UV detection to monitor hydrolyzed tert-butoxy groups.

- Tandem MS (MS/MS) : Identifies fragmentation patterns of degradation byproducts (e.g., loss of CO₂ from the Boc group) .

- FTIR Spectroscopy : Detects carbonyl (C=O) shifts due to hydrolysis or oxidation .

Advanced: How can researchers leverage this compound in peptide mimetic design?

- Backbone Modification : Replace α-amino acids with this compound to enhance metabolic stability .

- Conformational Analysis : Use SHELXPRO to model peptide bonds and predict secondary structure impacts .

- Biological Testing : Assess protease resistance via fluorogenic assays (e.g., trypsin cleavage inhibition) .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic acyl substitution?

- Fukui Functions : Calculate using Multiwfn to identify electrophilic (carbonyl carbon) and nucleophilic (oxygen) sites .

- Transition State Modeling : Simulate attack by amines or thiols using Nudged Elastic Band (NEB) methods in Gaussian .

- Solvent Descriptors : Apply COSMO-RS to predict solvent effects on reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.